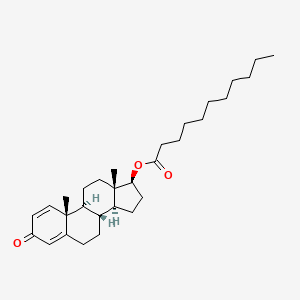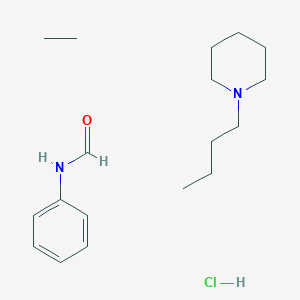
L-Proline Trimethylsilyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline Trimethylsilyl Ester is a derivative of the amino acid L-proline, where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability, which make it suitable for gas chromatography and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Proline Trimethylsilyl Ester can be synthesized through the esterification of L-proline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the following steps:
- Dissolve L-proline in anhydrous pyridine.
- Add trimethylsilyl chloride dropwise to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline Trimethylsilyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to regenerate L-proline and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted proline derivatives.
Hydrolysis: L-proline and trimethylsilanol.
Oxidation and Reduction: Oxidized or reduced forms of the proline derivative.
Applications De Recherche Scientifique
L-Proline Trimethylsilyl Ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a derivatizing agent in gas chromatography.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential role in drug development and as a building block for peptide synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Proline Trimethylsilyl Ester involves its ability to act as a protecting group for the carboxyl group of L-proline. This protection allows for selective reactions at other functional groups without interference from the carboxyl group. The trimethylsilyl group can be easily removed under mild conditions, regenerating the free carboxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline Methyl Ester: Similar in structure but with a methyl group instead of a trimethylsilyl group.
L-Proline Ethyl Ester: Similar in structure but with an ethyl group instead of a trimethylsilyl group.
L-Proline Benzyl Ester: Similar in structure but with a benzyl group instead of a trimethylsilyl group.
Uniqueness
L-Proline Trimethylsilyl Ester is unique due to its increased volatility and stability, making it particularly useful in gas chromatography and other analytical techniques. The trimethylsilyl group also provides steric protection, allowing for selective reactions and easy removal under mild conditions .
Propriétés
Formule moléculaire |
C8H17NO2Si |
|---|---|
Poids moléculaire |
187.31 g/mol |
Nom IUPAC |
trimethylsilyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-8(10)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
Clé InChI |
ZHHOUXSQMHJPRA-ZETCQYMHSA-N |
SMILES isomérique |
C[Si](C)(C)OC(=O)[C@@H]1CCCN1 |
SMILES canonique |
C[Si](C)(C)OC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)


![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)


![triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13413658.png)
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)





